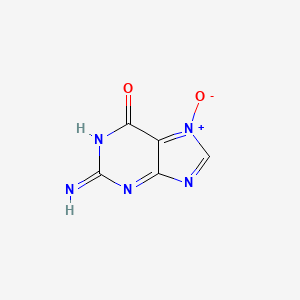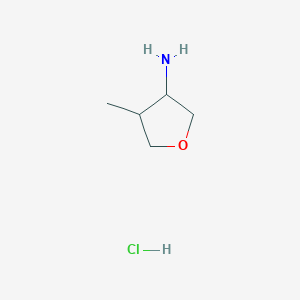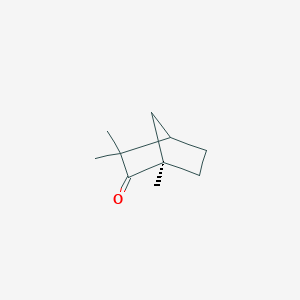![molecular formula C17H15BrIN3O2S B14797283 N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes bromine, iodine, and sulfur atoms, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes:
Preparation of 3-bromo-4-methylbenzoyl chloride: This can be achieved by reacting 3-bromo-4-methylbenzoic acid with thionyl chloride under reflux conditions.
Formation of hydrazide: The resulting 3-bromo-4-methylbenzoyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Thiosemicarbazide formation: The hydrazide is further reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the thiosemicarbazide derivative.
Final coupling reaction: The thiosemicarbazide derivative is then coupled with 3-iodo-4-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The presence of multiple functional groups allows for intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives with different halogen or functional group substitutions.
Oxidation and reduction reactions: Products include various oxidized or reduced forms of the original compound.
Cyclization reactions: Products include heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Materials science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and selectivity for certain molecular targets, while the thiosemicarbazide moiety may contribute to its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide
- N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-4-chlorobenzamide
- N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}hexanamide
Uniqueness
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide stands out due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the thiosemicarbazide moiety provides a unique scaffold for the development of new compounds with diverse applications.
Propiedades
Fórmula molecular |
C17H15BrIN3O2S |
|---|---|
Peso molecular |
532.2 g/mol |
Nombre IUPAC |
N-[[(3-bromo-4-methylbenzoyl)amino]carbamothioyl]-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C17H15BrIN3O2S/c1-9-3-5-11(7-13(9)18)16(24)21-22-17(25)20-15(23)12-6-4-10(2)14(19)8-12/h3-8H,1-2H3,(H,21,24)(H2,20,22,23,25) |
Clave InChI |
HYGUBGXOADLJSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC(=C(C=C2)C)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
methanone](/img/structure/B14797209.png)

![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid](/img/structure/B14797225.png)

![tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14797242.png)
![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14797247.png)



![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)
